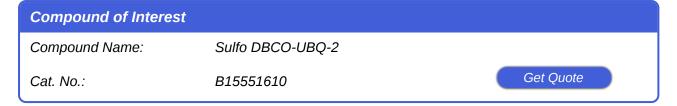


Sulfo DBCO-UBQ-2 structure and molecular weight

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In-Depth Technical Guide: Sulfo DBCO-UBQ-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **Sulfo DBCO-UBQ-2**, a key reagent in modern bioconjugation and fluorescence-based assays.

Core Compound Specifications

Sulfo DBCO-UBQ-2 is a specialized chemical compound designed for use in copper-free click chemistry. It incorporates a sulfonate group for enhanced water solubility, a dibenzocyclooctyne (DBCO) group for covalent ligation to azide-modified molecules, and a UBQ-2 dark quencher to effectively suppress fluorescence in a specific spectral range.

A clear visualization of the **Sulfo DBCO-UBQ-2** chemical structure is presented below.

Sulfo DBCO-UBQ-2 Chemical Structure

Figure 1: Chemical structure of **Sulfo DBCO-UBQ-2**.

The key quantitative data for **Sulfo DBCO-UBQ-2** are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Weight	915 g/mol	[1][2]
Chemical Formula	C46H44N9O10S	[2]
Purity	Typically ≥95%	[1][2]
Fluorescence Quenching Range	560-670 nm	[2]
Storage Conditions	-20°C	[2]

Mechanism of Action and Applications

Sulfo DBCO-UBQ-2 is primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This bioorthogonal reaction can be performed under mild, aqueous conditions, making it ideal for conjugating molecules to sensitive biological samples.[3]

The integrated UBQ-2 dark quencher makes this reagent particularly valuable for developing FRET (Förster Resonance Energy Transfer)-based probes and assays. In such applications, a fluorescent dye (donor) is paired with the UBQ-2 quencher (acceptor). When in close proximity, the quencher absorbs the energy emitted by the fluorophore, preventing fluorescence. This quenching effect can be reversed by a specific biological event, such as enzymatic cleavage or a conformational change, that separates the fluorophore and the quencher, resulting in a measurable fluorescent signal. This principle is widely used in qPCR probes and other molecular diagnostics.[2]

The sulfonate group enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions in aqueous buffers, a common requirement for working with proteins, nucleic acids, and other biomolecules.[2]

Experimental Protocol: General Bioconjugation Workflow



While a specific protocol for **Sulfo DBCO-UBQ-2** is not readily available in published literature, a general workflow for the copper-free click chemistry reaction between a DBCO-containing molecule and an azide-modified biomolecule can be adapted. The following is a generalized protocol for labeling an azide-modified oligonucleotide.

Materials:

- Azide-modified oligonucleotide
- Sulfo DBCO-UBQ-2
- Anhydrous DMSO (Dimethyl sulfoxide)
- Nuclease-free water
- Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Desalting column or other purification system

Procedure:

- Reagent Preparation:
 - Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
 - Prepare a stock solution of Sulfo DBCO-UBQ-2 in anhydrous DMSO (e.g., 10 mM).
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the azide-modified oligonucleotide with the reaction buffer.
 - Add the Sulfo DBCO-UBQ-2 stock solution to the oligonucleotide solution. A molar excess
 of the DBCO reagent (typically 1.5 to 20-fold) is recommended to ensure efficient labeling.
 The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%)
 to avoid negative impacts on the biomolecule.



- Mix the reaction components thoroughly by gentle vortexing or pipetting.
- Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

Purification:

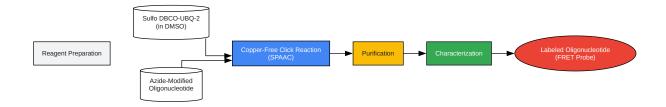
 After the incubation period, remove the unreacted Sulfo DBCO-UBQ-2 and DMSO from the labeled oligonucleotide. This can be achieved using a desalting column, ethanol precipitation, or HPLC.

Characterization:

Confirm the successful conjugation by methods such as UV-Vis spectroscopy (to detect
the absorbance of the UBQ-2 quencher), mass spectrometry (to confirm the mass of the
conjugate), or functional assays (e.g., a FRET-based assay to measure quenching
efficiency).

Visualization of Experimental Workflow

The logical flow of a typical bioconjugation experiment using **Sulfo DBCO-UBQ-2** is depicted in the following diagram.



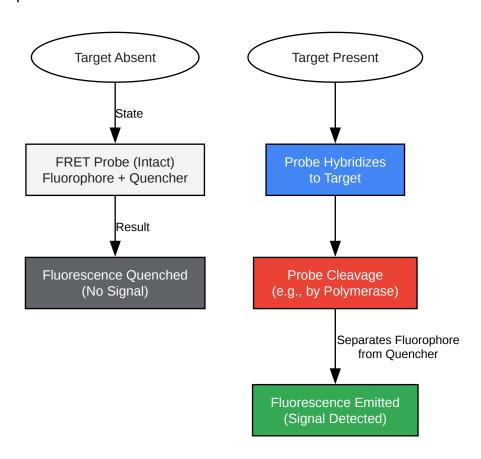
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Caption: A generalized workflow for the bioconjugation of an azide-modified oligonucleotide with **Sulfo DBCO-UBQ-2**.

Signaling Pathway Visualization: FRET-Based Detection

The utility of **Sulfo DBCO-UBQ-2** is best illustrated in the context of a FRET-based detection assay. The following diagram shows the principle of a FRET probe for detecting a specific nucleic acid sequence.



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Caption: The signaling pathway of a FRET-based nucleic acid detection probe using a fluorophore and a quencher.

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